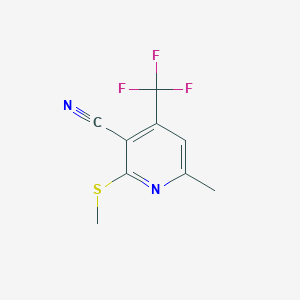![molecular formula C11H12FNO3 B12115659 Butanoic acid, 4-[(2-fluorobenzoyl)amino]- CAS No. 257952-12-8](/img/structure/B12115659.png)
Butanoic acid, 4-[(2-fluorobenzoyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 4-[(2-fluorobenzoyl)amino]- is an organic compound with the molecular formula C({11})H({12})FNO(_{3}) It is characterized by the presence of a butanoic acid backbone with a 2-fluorobenzoyl group attached via an amide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[(2-fluorobenzoyl)amino]- typically involves the following steps:
-
Formation of the Amide Bond: : The initial step involves the reaction of 2-fluorobenzoic acid with butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : Butanoic acid, 4-[(2-fluorobenzoyl)amino]- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO({4})) or chromium trioxide (CrO({3})) to form corresponding carboxylic acids or ketones.
-
Reduction: : Reduction of the compound can be achieved using agents such as lithium aluminum hydride (LiAlH({4})) or sodium borohydride (NaBH({4})), leading to the formation of alcohols or amines.
-
Substitution: : The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH(_{3})) in methanol.
Common Reagents and Conditions
Oxidation: KMnO({3}) in acetic acid.
Reduction: LiAlH({4}) in ethanol.
Substitution: NaOCH(_{3}) in methanol, sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzoyl derivatives.
Applications De Recherche Scientifique
Butanoic acid, 4-[(2-fluorobenzoyl)amino]- has several applications in scientific research:
-
Medicinal Chemistry: : It is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in inflammatory and neurological disorders.
-
Materials Science: : The compound can be used as a building block in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or fluorescence.
-
Biological Studies: : It serves as a probe in biochemical assays to study enzyme kinetics and binding interactions due to its unique structural features.
Mécanisme D'action
The mechanism by which butanoic acid, 4-[(2-fluorobenzoyl)amino]- exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The fluorine atom in the benzoyl group can enhance binding affinity through hydrogen bonding and van der Waals interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, 4-aminobutanoic acid: Known for its role as a neurotransmitter in the central nervous system.
2-Fluorobenzoic acid: Used as an intermediate in organic synthesis and pharmaceuticals.
Uniqueness
Butanoic acid, 4-[(2-fluorobenzoyl)amino]- is unique due to the combination of the butanoic acid backbone and the 2-fluorobenzoyl group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from simpler analogs.
Propriétés
Numéro CAS |
257952-12-8 |
|---|---|
Formule moléculaire |
C11H12FNO3 |
Poids moléculaire |
225.22 g/mol |
Nom IUPAC |
4-[(2-fluorobenzoyl)amino]butanoic acid |
InChI |
InChI=1S/C11H12FNO3/c12-9-5-2-1-4-8(9)11(16)13-7-3-6-10(14)15/h1-2,4-5H,3,6-7H2,(H,13,16)(H,14,15) |
Clé InChI |
VUSRTHLMUBEKAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NCCCC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bromo-2-methoxy-4-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12115583.png)
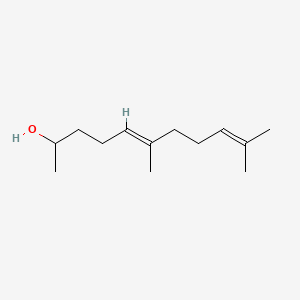

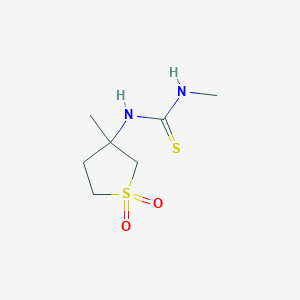
![5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12115629.png)
![6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B12115631.png)
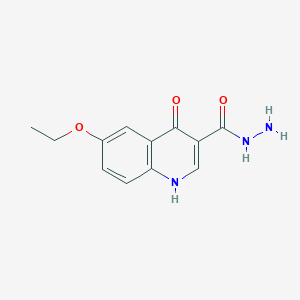
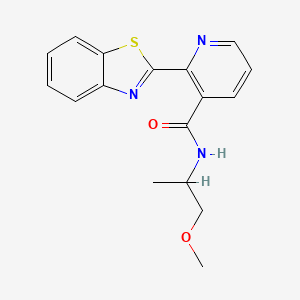
![Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]-](/img/structure/B12115650.png)
![4-Methyl-5-(2-methylpropyl)indolo[2,3-b]quinoxaline](/img/structure/B12115652.png)
![(2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine](/img/structure/B12115653.png)
